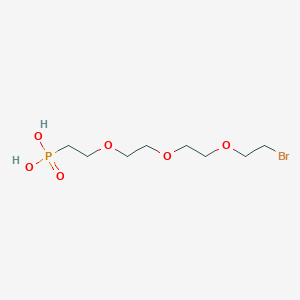

Bromo-PEG3-phosphonic acid

Description

Contextualization within Polyethylene (B3416737) Glycol (PEG) Linker Chemistry for Advanced Applications

Polyethylene glycol (PEG) linkers are synthetic, water-soluble polymers composed of repeating ethylene (B1197577) oxide units. creativepegworks.com They are widely utilized in biomedical and pharmaceutical research due to their excellent biocompatibility, non-toxic nature, and low immunogenicity. creativepegworks.combroadpharm.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents, such as proteins, peptides, and small molecule drugs. creativepegworks.combroadpharm.com

Significance of Phosphonic Acid Moieties in Material Science and Chemical Biology

The phosphonic acid group (-PO(OH)₂) is a key functional group in various scientific domains due to its unique chemical properties. mdpi.comnih.gov It is structurally analogous to the phosphate (B84403) group, which is ubiquitous in biological systems, allowing phosphonic acid-containing molecules to act as mimics or inhibitors in biological processes. nih.gov For instance, they have been incorporated into antiviral drugs, antibiotics, and anti-osteoporosis agents. nih.gov In chemical biology, phosphonates are recognized as stable bioisosteres for phosphates. wikipedia.org

In material science, phosphonic acids are highly valued for their strong binding affinity to metal and metal oxide surfaces, such as iron oxide, titanium oxide, and aluminum oxide. specificpolymers.comspecificpolymers.com This property makes them excellent anchoring groups for surface functionalization, creating stable, hydrolysis-resistant monolayers. specificpolymers.com These coatings can be used to prevent corrosion, improve the colloidal stability of nanoparticles, or impart specific functionalities to a material's surface. specificpolymers.comspecificpolymers.com The dibasic nature of phosphonic acid allows it to act as a chelating agent for various metal ions and enables further functionalization. acs.orgoup.com

Role of Bromine Functionality in Synthetic Strategies and Molecular Architectures

The bromine atom in Bromo-PEG3-phosphonic acid serves as a versatile functional handle in organic synthesis. As a halogen, bromine is an excellent leaving group in nucleophilic substitution reactions. broadpharm.com This reactivity allows for the straightforward attachment of the linker to molecules containing nucleophilic groups like thiols, amines, or alcohols. The carbon-bromine (C-Br) bond is a common feature in many synthetic precursors used to build complex molecular architectures. researchgate.net

Organobromine compounds are pivotal intermediates in a wide range of chemical transformations, including cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net The presence of the bromo group provides a specific site for selective chemical modification, enabling the construction of complex molecules in a controlled, step-wise manner. For example, the bromine can be displaced by a nucleophile to attach one part of a target molecule, while the phosphonic acid end can be used to anchor the entire construct to a surface or another molecule. This orthogonal reactivity is a key feature of heterobifunctional linkers.

Research Landscape and Emerging Applications of Multi-functional Linkers

Multi-functional linkers, which possess two or more distinct reactive groups, are essential tools for creating complex molecular systems with tailored properties. taylorfrancis.com These linkers enable the conjugation of different molecules, such as proteins, peptides, and small molecules, to create novel therapeutic and diagnostic agents. taylorfrancis.comtandfonline.com The ability to connect multiple components allows for the development of systems with active targeting, controlled release mechanisms, and multiple functionalities. tandfonline.com

A prominent emerging application for multi-functional linkers like this compound is in the field of Proteolysis Targeting Chimeras (PROTACs). targetmol.commedchemexpress.comchemsrc.com PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a target protein for degradation, and the other recruits an E3 ubiquitin ligase. targetmol.comchemsrc.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. targetmol.com this compound and its derivatives serve as components in the synthesis of these PROTAC linkers. targetmol.commedchemexpress.commedchemexpress.comimmunomart.com The PEG component enhances solubility and optimizes the distance between the two bound proteins, while the bromo and phosphonic acid groups provide handles for conjugation to the respective ligands. targetmol.com The development of such advanced linkers is a dynamic area of research, paving the way for new therapeutic strategies. portlandpress.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1148026-99-6 | amerigoscientific.combroadpharm.com |

| Molecular Formula | C₈H₁₈BrO₆P | amerigoscientific.comtargetmol.com |

| Molecular Weight | 321.1 g/mol | amerigoscientific.comtargetmol.com |

| Purity | ≥98% | amerigoscientific.combroadpharm.com |

| Appearance | Powder | targetmol.com |

| Storage Temperature | -20°C | amerigoscientific.combroadpharm.comtargetmol.com |

| IUPAC Name | 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylphosphonic acid | amerigoscientific.com |

Table 2: Chemical Properties of this compound diethyl ester

| Property | Value | Source(s) |

| CAS Number | 1148026-98-5 | immunomart.com |

| Molecular Formula | C₁₂H₂₆BrO₆P | immunomart.com |

| Molecular Weight | 377.21 g/mol | immunomart.com |

| Description | A PEG-based PROTAC linker. | medchemexpress.comimmunomart.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18BrO6P/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h1-8H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNXKXDTCPHJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCP(=O)(O)O)OCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BrO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Bromo Peg3 Phosphonic Acid

Strategies for the Elaboration of PEG Chains with Bromo-Terminal Groups

Halogenation Reactions for Bromine Introduction

Halogenation is a fundamental chemical reaction that introduces a halogen atom, in this case, bromine, into a compound by replacing another atom, typically hydrogen. geeksforgeeks.org The reactivity of halogens follows the order of fluorine > chlorine > bromine > iodine. mt.com Depending on the substrate, halogenation can proceed through different mechanisms, such as free radical halogenation for saturated hydrocarbons or electrophilic addition for unsaturated compounds. geeksforgeeks.orgmt.com

For the synthesis of bromo-terminated PEG, a common precursor is a hydroxyl-terminated PEG. The hydroxyl group can be converted to a bromine atom through various established organic reactions. One approach involves the use of reagents like triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), which can effectively transform a primary alcohol into a bromide. rsc.org Another method is the reaction with thionyl chloride (SOCl₂) to first form a benzyl (B1604629) chloride, which can then be further reacted. rsc.org

The introduction of a bromine atom can also be achieved through the Michaelis-Arbuzov reaction, a widely used method for forming carbon-phosphorus bonds, which can be adapted for halogenation. cuni.czgoogle.com In the context of PEG derivatives, this might involve reacting a bromo-containing compound with a phosphite (B83602) to generate a phosphonate (B1237965), which can then be further modified.

It is crucial to control the reaction conditions to ensure selective monobromination and avoid unwanted side reactions. The choice of halogenating agent and reaction parameters depends on the specific nature of the PEG precursor and the desired purity of the bromo-terminated product. mt.com

Polyethylene (B3416737) Glycol Ether Synthesis for PEG Backbone Formation

The polyethylene glycol (PEG) backbone provides the core structure of the molecule. PEG is a polyether synthesized by the ring-opening polymerization of ethylene (B1197577) oxide. This process can be initiated by molecules like water or methanol (B129727), leading to either diol-PEGs (HO-PEG-OH) or monomethoxy-PEGs (mPEG-OH), respectively. The polymerization typically results in a range of PEG molecules with a distribution of molecular weights.

For creating well-defined PEG structures, stepwise solid-phase synthesis offers a high degree of control. nih.gov This method involves the sequential addition of PEG monomer units, such as a tetraethylene glycol monomer with protecting groups, onto a solid support. nih.gov The synthetic cycle generally includes deprotonation, Williamson ether formation for coupling the monomers, and detritylation to allow for the next addition. nih.gov This approach allows for the synthesis of nearly monodisperse PEG derivatives with specific functionalities at each end. nih.gov

Another strategy for creating functionalized PEG backbones is through the polymerization of functional epoxide monomers like allyl glycidyl (B131873) ether. nih.gov This results in a polymer with pendant allyl groups that can be subsequently modified through reactions like thiol-ene chemistry. nih.gov

Phosphonylation Approaches for the Phosphonic Acid Moiety

The final key structural feature of Bromo-PEG3-phosphonic acid is the phosphonic acid group. This is typically introduced by first creating a dialkyl phosphonate ester, which is then hydrolyzed to the final phosphonic acid.

Dealkylation of Dialkyl Phosphonates via Acidic Conditions

A common and general method for converting dialkyl phosphonates to phosphonic acids is through hydrolysis using concentrated hydrochloric acid (HCl) at reflux. nih.govd-nb.info This procedure is effective for a range of phosphonates, although it may not be suitable for molecules containing acid-labile functional groups. google.com The reaction typically proceeds over several hours, after which the excess acid and water can be removed by distillation. nih.gov For di-tert-butyl phosphonates, milder acidic conditions can be used for the dealkylation. beilstein-journals.org

The use of a mixture of hydrobromic acid (HBr) in acetic acid has also been reported for the deprotection of phosphonate esters. d-nb.info Following the acidic hydrolysis, a propylene (B89431) oxide work-up can be employed to act as an acid scavenger during the purification process. nih.gov

| Reagent | Typical Conditions | Substrate Suitability | Notes |

|---|---|---|---|

| Concentrated HCl | Reflux, 1-12 hours | General use for many dialkyl phosphonates. nih.govd-nb.info | Harsh conditions may not be suitable for acid-labile groups. google.com |

| HBr in Acetic Acid | Varies | Alternative to HCl. d-nb.info | Propylene oxide can be used as an acid scavenger in work-up. nih.gov |

| Milder Acidic Conditions | Varies | Suitable for di-tert-butyl phosphonates. beilstein-journals.org | Avoids degradation of more sensitive molecules. |

McKenna's Procedure Utilizing Bromotrimethylsilane (B50905)

For substrates that are sensitive to harsh acidic conditions, the McKenna reaction offers a milder alternative for the dealkylation of phosphonate esters. rsc.orgnih.govdoaj.org This two-step procedure utilizes bromotrimethylsilane (BTMS) to convert the dialkyl phosphonate into a bis(trimethylsilyl) ester intermediate. nih.govdoaj.org This intermediate is then readily hydrolyzed to the phosphonic acid upon treatment with a protic solvent like methanol or water. nih.govbeilstein-journals.orgnih.gov

The McKenna reaction is known for its efficiency and mild reaction conditions, often proceeding at room temperature in a non-protic solvent such as dichloromethane (B109758), acetonitrile, or DMF. d-nb.infobeilstein-journals.org While generally chemoselective, care must be taken as BTMS can cleave other functional groups like lactones, epoxides, and certain ethers under specific conditions. nih.gov The progress of the reaction can be conveniently monitored by ³¹P NMR spectroscopy, as the silylation of the phosphonate results in a characteristic upfield shift of the signal. nih.gov

| Step | Reagent(s) | Intermediate/Product | Key Advantages |

|---|---|---|---|

| 1. Silylation | Bromotrimethylsilane (BTMS) | Bis(trimethylsilyl) phosphonate ester | Mild reaction conditions (often room temperature). d-nb.info |

| 2. Solvolysis | Methanol or Water | Phosphonic acid | Efficient and high-yielding conversion. nih.gov |

Direct Methods for P-C Bond Formation

Direct methods for forming the P-C bond and the phosphonic acid group simultaneously are also available. nih.govbeilstein-journals.orgnih.gov One such approach involves the use of phosphorous acid (H₃PO₃). nih.govbeilstein-journals.orgnih.gov Another prominent method is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide (in this case, the bromo-terminated PEG) to form a dialkyl phosphonate. rsc.orgcuni.czgoogle.com This is a versatile and widely used reaction for creating C-P bonds. google.com

Integrated Synthetic Pathways for this compound

An integrated and efficient pathway to this compound typically commences with a commercially available or readily synthesized bromo-functionalized PEG3 precursor. A common strategy involves a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by hydrolysis or silylation/solvolysis to unmask the phosphonic acid.

A plausible and widely applicable synthetic route starts from a dihalo-PEG3 derivative, such as 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane. This precursor can be selectively reacted with a phosphite source to install the phosphonate group.

Step 1: Michaelis-Arbuzov Reaction

The core of the synthetic pathway is the Michaelis-Arbuzov reaction, a classic and highly effective method for forming a carbon-phosphorus bond. rsc.orgjk-sci.comwikipedia.org This reaction involves the treatment of an alkyl halide with a trialkyl phosphite. jk-sci.comorganic-chemistry.org In the context of this compound synthesis, 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane would be reacted with a trialkyl phosphite, most commonly triethyl phosphite, to yield the corresponding this compound diethyl ester. google.comwikipedia.org

The reaction proceeds via a nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl bromide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes a dealkylation step, where the bromide ion attacks one of the ethyl groups of the phosphite, resulting in the formation of the stable pentavalent phosphonate ester and ethyl bromide as a byproduct. wikipedia.org The reaction is typically performed at elevated temperatures to facilitate the dealkylation of the phosphonium salt. rsc.org

A representative reaction scheme is as follows: Br-(CH₂CH₂O)₃-Br + P(OEt)₃ → Br-(CH₂CH₂O)₃-P(O)(OEt)₂ + EtBr

| Parameter | Condition | Rationale/Reference |

| Reactants | 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane, Triethyl phosphite | A common precursor and phosphitylating agent. google.comwikipedia.org |

| Solvent | Neat (solvent-free) or high-boiling inert solvent | The reaction is often run neat to drive it to completion. google.com |

| Temperature | 120-160 °C | Elevated temperatures are typically required for the dealkylation step. rsc.orgwikipedia.org |

| Reaction Time | Several hours | To ensure complete conversion. google.com |

| Work-up | Distillation under reduced pressure | To remove excess triethyl phosphite and the ethyl bromide byproduct. google.com |

Step 2: Hydrolysis to this compound

The final step in this integrated pathway is the conversion of the diethyl phosphonate ester to the free phosphonic acid. This can be achieved through acidic hydrolysis, often by refluxing with a strong acid like hydrochloric acid. nih.gov However, this method can sometimes be harsh and may lead to side reactions depending on the substrate. rsc.org

Derivatization from Related Bromo-PEG-Phosphonate Esters

A more common and generally milder method for obtaining the final phosphonic acid from its ester precursor is through a deprotection reaction. The this compound diethyl ester, synthesized via the Michaelis-Arbuzov reaction as described above, serves as the direct precursor for this derivatization.

The McKenna reaction, which utilizes bromotrimethylsilane (TMSBr), is a highly efficient and widely used method for the deprotection of dialkyl phosphonates. researchgate.netbeilstein-journals.org This reaction proceeds under mild, anhydrous conditions.

The mechanism involves the reaction of the phosphonate ester with TMSBr to form a bis(trimethylsilyl) phosphonate ester intermediate. beilstein-journals.org This silylated intermediate is highly susceptible to hydrolysis and is readily converted to the phosphonic acid upon treatment with a protic solvent like methanol or water during the work-up. rsc.orgbeilstein-journals.org

The reaction scheme for the deprotection is: Br-(CH₂CH₂O)₃-P(O)(OEt)₂ + 2 TMSBr → Br-(CH₂CH₂O)₃-P(O)(OTMS)₂ + 2 EtBr Br-(CH₂CH₂O)₃-P(O)(OTMS)₂ + H₂O/MeOH → Br-(CH₂CH₂O)₃-P(O)(OH)₂ + 2 TMS-OH/TMS-OMe

| Parameter | Condition | Rationale/Reference |

| Reactant | This compound diethyl ester | The direct product of the Michaelis-Arbuzov reaction. |

| Reagent | Bromotrimethylsilane (TMSBr) | A mild and effective dealkylating agent for phosphonate esters. researchgate.netbeilstein-journals.org |

| Solvent | Anhydrous dichloromethane (DCM) or similar inert solvent | To prevent premature hydrolysis of the TMSBr and the silylated intermediate. rsc.org |

| Temperature | 0 °C to room temperature | The reaction is typically carried out at low to ambient temperatures. rsc.org |

| Reaction Time | Several hours to overnight | Monitored by techniques like ³¹P NMR for completion. researchgate.net |

| Work-up | Quenching with methanol or water, followed by evaporation | To hydrolyze the silyl (B83357) ester intermediate and remove volatile byproducts. rsc.org |

This two-step approach, combining the Michaelis-Arbuzov reaction with the McKenna deprotection, represents a robust and versatile strategy for the synthesis of this compound, allowing for good yields and high purity of the final product.

Chemical Reactivity and Mechanistic Studies of Bromo Peg3 Phosphonic Acid

Reactivity of the Terminal Bromide Group

The terminal alkyl bromide serves as a reactive site for the introduction of various functionalities through nucleophilic substitution. The carbon atom bonded to the bromine is electrophilic due to the electron-withdrawing nature of the halogen, making it susceptible to attack by electron-rich species.

The bromide atom in Bromo-PEG3-phosphonic acid is characterized as a very good leaving group. amerigoscientific.comdcchemicals.combroadpharm.combroadpharm.comcd-bioparticles.net This property is fundamental to its utility in organic synthesis, particularly in bioconjugation, where it functions as a linker. creative-biolabs.combroadpharm.com The C-Br bond can be readily cleaved upon attack by a nucleophile, which donates a pair of electrons to form a new covalent bond with the carbon atom, displacing the bromide ion. numberanalytics.commasterorganicchemistry.com

This reaction is highly versatile and can be employed to conjugate the molecule with a wide array of nucleophiles. Common examples of nucleophilic substitution at the terminal bromide include reactions with primary amines to form secondary amines, thiols to form thioethers, and cyanides to form nitriles. physicsandmathstutor.comthermofisher.cn The hydrophilic PEG chain enhances the solubility of the molecule in aqueous media, which is advantageous for reactions in biological contexts. amerigoscientific.combroadpharm.comaxispharm.com

Table 1: Examples of Nucleophilic Substitution Reactions at the Terminal Bromide This table is interactive. You can sort and filter the data.

| Nucleophile Class | Nucleophile Example | Resulting Functional Group | Bond Formed |

|---|---|---|---|

| Amines | Primary Amine (R-NH₂) | Secondary Amine | C-N |

| Thiols | Thiol (R-SH) | Thioether | C-S |

| Alcohols | Alcohol (R-OH) | Ether | C-O |

| Cyanides | Potassium Cyanide (KCN) | Nitrile | C-CN |

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. numberanalytics.com This concerted mechanism involves a transition state in which the nucleophile and the leaving group are both partially bonded to the carbon atom. The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, making it a second-order reaction. msu.edu

Nucleophilic Substitution Reactions in Organic Synthesis

Chemistry of the Phosphonic Acid Group

The phosphonic acid moiety (-PO₃H₂) is a key functional group that dictates the molecule's behavior in aqueous solutions and its ability to interact with surfaces and metal ions. beilstein-journals.orgd-nb.info

Phosphonic acids are diprotic acids, meaning they can donate two protons in aqueous solution. beilstein-journals.orgd-nb.info The protonation state is therefore highly dependent on the pH of the solution. The equilibria are characterized by two distinct acidity constants (pKa values). researchgate.net

The first pKa (pKa₁) typically ranges from 1.1 to 2.3. researchgate.net

The second pKa (pKa₂) ranges from 5.3 to 7.2. researchgate.net

These pKa values indicate that at a physiological pH of approximately 7.4, the phosphonic acid group will be predominantly in its fully deprotonated, dianionic state (R-PO₃²⁻). researchgate.net This property of being deprotonated in water is often utilized to enhance the water solubility of organic molecules. beilstein-journals.orgd-nb.info The precise distribution of the different protonation states can be determined by spectrophotometric titration. unil.ch

Table 2: Protonation States of the Phosphonic Acid Group at Different pH Ranges This table is interactive. You can sort and filter the data.

| pH Range | Dominant Species | Charge |

|---|---|---|

| pH < pKa₁ (~2) | R-PO₃H₂ | Neutral |

| pKa₁ < pH < pKa₂ (~2-7) | R-PO₃H⁻ | -1 |

The phosphonic acid group, particularly in its deprotonated phosphonate (B1237965) form, is an excellent ligand for a wide variety of metal ions. beilstein-journals.orgnih.gov The three oxygen atoms of the phosphonate group can participate in coordination or iono-covalent bonds, acting as a multidentate linker. beilstein-journals.orgresearchgate.net This strong affinity is especially pronounced for hard metal ions such as Zr⁴⁺ and Al³⁺, forming robust bonds that contribute to the high stability of the resulting structures. nih.gov

This coordination ability has been extensively used in materials chemistry for the design of metal-organic frameworks (MOFs) and other coordination polymers. beilstein-journals.orgnih.gov Additionally, molecules functionalized with phosphonic acids are used to prepare solid phases for immobilized metal affinity chromatography (IMAC). d-nb.info While the phosphonate group typically coordinates directly with metal ions, there are cases where it acts as a non-coordinating counterion to a hydrated metal cation complex, forming a salt. mdpi.com

Table 3: Examples of Metal Ions Coordinated by Phosphonate Ligands This table is interactive. You can sort and filter the data.

| Metal Ion | Application Area | Reference |

|---|---|---|

| Zirconium (Zr⁴⁺) | Metal-Organic Frameworks (MOFs) | nih.gov |

| Aluminum (Al³⁺) | Metal-Organic Frameworks (MOFs) | nih.gov |

| Copper (Cu²⁺) | Coordination Polymers | beilstein-journals.org |

| Lanthanides (e.g., Tb³⁺) | Coordination Polymers, Medical Imaging | beilstein-journals.org |

| Indium (In³⁺) | Bone Targeting | beilstein-journals.org |

| Magnesium (Mg²⁺) | Ionic Salts | mdpi.com |

| Calcium (Ca²⁺) | Ionic Salts | mdpi.com |

A primary application of phosphonic acids is the functionalization and modification of surfaces, particularly metal oxides. beilstein-journals.orgd-nb.info this compound can anchor onto hydroxylated surfaces (e.g., titanium oxide, aluminum oxide, zirconium oxide) through a condensation reaction between its phosphonic acid group and the surface hydroxyl groups (M-OH). researchgate.net

This reaction results in the formation of strong, stable P-O-M covalent bonds. A single phosphonic acid molecule can form one (monodentate), two (bidentate), or three (tridentate) bonds to the surface. This multidentate binding capability leads to the creation of robust and densely packed self-assembled monolayers (SAMs). ethz.ch The formation of these SAMs allows for the precise modification of a surface's physicochemical properties, while the terminal bromide group remains available for subsequent chemical reactions, such as the attachment of biomolecules or other functional moieties.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Potassium hydroxide |

| Potassium cyanide |

| Ammonia |

| Titanium oxide |

| Aluminum oxide |

Coordination Chemistry with Metal Centers

Conformation and Flexibility of the PEG3 Spacer in Molecular Interactions

The polyethylene (B3416737) glycol (PEG) spacer is a fundamental component in many bioconjugation and drug delivery applications due to its inherent properties, including flexibility and hydrophilicity. medchemexpress.com The tri-ethylene glycol (PEG3) moiety in this compound provides a versatile linker that plays a crucial role in mediating molecular interactions. acs.org Its conformational freedom allows it to adopt various shapes, influencing the spatial orientation and accessibility of the terminal functional groups.

Detailed research findings from computational studies, such as molecular dynamics simulations, have provided quantitative insights into the conformational behavior of PEG3 linkers within larger molecular constructs. For instance, in a study of the PROTAC molecule MZ1, which incorporates a PEG3 linker, the torsional angles of the PEG3 chain were analyzed in its bound state within a ternary complex. chemrxiv.org While not this compound itself, the data from the MZ1 crystal structure provides a valuable, concrete example of the conformational state of a PEG3 linker in a biologically relevant interaction. The observed dihedral angles in the bound state can deviate from the ideal gauche and trans values, highlighting the adaptability of the linker to fit a specific binding pocket. chemrxiv.org

The phosphonic acid terminus of the molecule also contributes to its interaction profile. Studies on phosphonate-terminated PEG molecules have shown that the phosphonate group can strongly interact with surfaces and biological targets through various binding modes, including monodentate, bidentate, and tridentate coordination. acs.org The flexibility of the PEG3 spacer is critical in these interactions, as it allows the phosphonic acid group to orient itself optimally for binding without imposing significant steric constraints on the rest of the molecule or its binding partner. acs.orgacs.org

The inherent flexibility of the PEG3 spacer is a double-edged sword. While it can be advantageous for reaching and binding to targets, excessive flexibility can sometimes lead to a reduction in binding affinity due to an entropic penalty upon binding. tdx.cat Therefore, understanding the conformational dynamics of the PEG3 spacer in this compound is essential for designing and optimizing its applications in fields such as drug delivery and surface functionalization. acs.org

Below is a table summarizing the typical conformational preferences of PEG linkers and specific dihedral angle data from a related computational study.

| Parameter | Description | Typical Value/State | Source |

| O-C-C-O Dihedral Angle | The torsional angle around the central carbon-carbon bond in the ethylene (B1197577) glycol repeat unit. | Predominantly gauche (~±60°) | chemrxiv.orgnih.gov |

| C-O-C-C Dihedral Angle | The torsional angle around the carbon-oxygen bond in the PEG chain. | Predominantly trans (~180°) | nih.gov |

| PEG3 Linker Dihedral Angles (in bound MZ1) | Specific torsional angles of the PEG3 linker in the crystal structure of the MZ1 ternary complex. | 17.6°, -38.4°, -124.2° | chemrxiv.org |

Applications in Advanced Materials Science and Surface Engineering Research

Self-Assembled Monolayers (SAMs) on Metal Oxide Substrates

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a solid surface, providing a simple and effective method to tailor the physicochemical properties of interfaces. ethz.ch The phosphonic acid moiety of Bromo-PEG3-phosphonic acid serves as an ideal anchor for creating stable SAMs on a variety of metal oxide surfaces.

The formation of SAMs using phosphonic acids on metal oxide substrates is a well-established process driven by the strong chemical affinity between the phosphonic acid headgroup and surface hydroxyl groups on the metal oxide. ethz.chmdpi.com This interaction leads to the formation of robust P-O-Metal covalent bonds. scirp.org Depending on the surface hydroxyl group density and reaction conditions, the phosphonic acid can form monodentate, bidentate, or tridentate linkages to the surface, with bidentate and tridentate bonding providing exceptional chemical and thermal stability. mdpi.comnih.govresearchgate.net The stability of these phosphonate-based SAMs is notably superior to those formed from thiols on gold or many silane-based systems, which can be susceptible to oxidation or hydrolysis. nih.govrsc.org

The resulting monolayers are typically characterized using a suite of surface-sensitive analytical techniques to confirm their formation, structure, and order.

Common Characterization Techniques for Phosphonate (B1237965) SAMs

| Technique | Information Obtained | Reference |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the chemical composition of the surface, verifying the presence of the phosphonate anchor (from P 2p signal) and the intact molecular structure. | ethz.chnih.gov |

| Near-Edge X-ray Absorption Fine Structure (NEXAFS) | Provides information about the molecular orientation and order of the alkyl or PEG chains within the SAM. | nih.gov |

| Sum Frequency Generation (SFG) Spectroscopy | Offers complementary analysis of molecular order and orientation, particularly under different environmental conditions like in an aqueous solution. | nih.gov |

| Variable Angle Spectroscopic Ellipsometry (VASE) | Measures the thickness of the formed monolayer, which can be compared to the theoretical molecular length to estimate packing density. | ethz.ch |

| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Identifies vibrational modes of the molecule to confirm its chemical state and bonding to the surface. | ethz.ch |

Studies have shown that phosphonic acid SAMs can form well-defined and stable films on a wide range of technologically important metal oxides, including aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and zinc oxide (ZnO). nih.govnih.govresearchgate.net

A key advantage of SAMs is the ability to precisely control surface properties by selecting molecules with specific terminal functional groups. numberanalytics.com In the case of this compound, the molecule presents a terminal bromo group at the SAM-air interface. This bromo-terminus serves as a versatile chemical handle for post-assembly modification.

The initial SAM creates a well-defined foundation, and the reactive bromo group can be converted into a wide array of other functionalities through straightforward chemical reactions. This two-step approach allows for the creation of complex surfaces that would be difficult to achieve through the direct assembly of a more complex molecule. For instance, a surface modified with bromo-terminated phosphonate SAMs can undergo subsequent reactions to introduce groups such as:

Azides

Alkynes

Thiols

Isothiocyanates

N-hydroxysuccinimide (NHS) esters

This versatility allows researchers to meticulously tailor surface properties like wettability, bio-adhesion, and chemical reactivity for specific applications, such as biosensors or biocompatible coatings. nih.gov

The robust nature of the phosphonate anchor makes it particularly suitable for the stable, covalent modification of challenging surfaces like porous aluminum oxide (PAO) and titanium.

Porous Aluminum Oxide (PAO): PAO is a nanoporous material with a high surface area, used in various biotechnological applications. Modifying its surface properties is crucial for its function. The use of a bromo-terminated phosphonic acid, such as this compound, provides a straightforward method for initial surface functionalization. nih.gov The bromo groups on the PAO surface then act as reactive sites for the covalent attachment of a wide range of (bio)molecules, including proteins and carbohydrates, effectively transforming the inert oxide surface into a tailored, functional interface. nih.gov

Titanium (Ti) and its Oxide (TiO₂): Titanium is a critical material in biomedical implants due to its biocompatibility and mechanical properties. Its surface is naturally covered by a stable oxide layer (TiO₂). Surface modification of titanium implants is often performed to enhance osteointegration. Phosphonic acid-based SAMs form strong, stable Ti-O-P bonds with the titanium oxide surface. scirp.orgrsc.org By using this compound, a stable base layer can be formed, which can then be further functionalized. For example, the bromo group can be used to covalently link bioactive peptides (like RGD sequences) or other biomolecules that promote specific cellular responses, thereby improving the long-term performance and integration of the implant. rsc.orgnih.gov

Tailoring Surface Properties through Controlled Molecular Assembly

Functionalization of Nanoparticles and Colloidal Systems

This compound is also instrumental in the surface engineering of nanoparticles, enabling the creation of stable colloidal systems and advanced hybrid materials.

Coating inorganic nanoparticles with a polymer shell is a common strategy to prevent aggregation, improve dispersibility in various media, and add new functionalities. rsc.orgmdpi.com The phosphonic acid group of this compound has a strong affinity for metal oxide nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs) and titanium dioxide nanoparticles. rsc.orgd-nb.info

A powerful method for creating a dense polymer coating is "grafting-from" polymerization, particularly surface-initiated atom transfer radical polymerization (SI-ATRP). In this approach, an ATRP initiator is first anchored to the nanoparticle surface. The terminal bromo group on this compound is a classic and effective initiator for ATRP. The process involves:

Anchoring: this compound molecules self-assemble onto the surface of inorganic nanoparticles (e.g., Fe₃O₄), creating an initiator-terminated monolayer. d-nb.info

Polymerization: In the presence of a monomer and a catalyst complex, polymer chains grow directly from the nanoparticle surface, resulting in a dense layer of "polymer brushes."

This strategy yields organic-inorganic hybrid materials with exceptional stability in solvents where the uncoated nanoparticles would otherwise aggregate. d-nb.info The PEG spacer in this compound can further enhance the biocompatibility and water solubility of the resulting core-shell nanoparticles. rsc.org

Research Findings on Phosphonate-Initiated Polymer Grafting

| Nanoparticle Core | Polymer Grafted | Key Finding | Reference |

|---|---|---|---|

| Magnetite (Fe₃O₄) | Poly(methyl methacrylate) (PMMA) | A phosphonic acid-based initiator enabled the growth of high-density PMMA brushes via ATRP, leading to exceptionally stable dispersions in organic solvents. | d-nb.info |

The molecule acts as a molecular bridge:

The phosphonic acid head forms a strong, stable covalent bond with the inorganic component (e.g., a metal oxide substrate or nanoparticle). ethz.chrsc.org

The bromo-terminated PEG chain extends into the organic phase (e.g., a polymer matrix). The terminal bromo group can be used to covalently bond with the matrix during polymerization or cross-linking, creating a robust and seamless interface.

This strong interfacial connection is crucial for load transfer in nanocomposites, improving mechanical properties, and for controlling the electronic properties at interfaces in devices like organic field-effect transistors. nih.govrsc.org By precisely designing the molecular linker, researchers can control the spacing, flexibility, and chemical compatibility between the inorganic and organic phases, thereby engineering the final properties of the hybrid material. ethz.chmdpi.com

Polymer Coating Strategies for Inorganic Nanoparticles

Integration in Conductive Polymer Systems

The incorporation of phosphonic acid groups into conductive polymers represents a significant strategy for developing novel materials with tailored properties. This compound, with its distinct functional components, is well-suited for this purpose.

Development of Self-Doped Conductive Polymers with Phosphonic Acid Moieties

The development of self-doped conductive polymers, where the dopant is covalently attached to the polymer backbone, is a key area of research. oup.comoup.com This approach mitigates issues like dopant leakage, which can compromise the long-term stability and performance of the material. oup.comoup.com The introduction of phosphonic acid moieties, such as that provided by this compound, is a promising alternative to the more commonly used sulfonic acid groups. oup.combohrium.comresearchgate.net

Phosphonic acids are considered milder acids compared to sulfonic acids, which can be advantageous in preventing substrate corrosion. oup.combohrium.comresearchgate.net Furthermore, the dibasic nature of the phosphonic acid group offers a unique opportunity for further functionalization, allowing for the tuning of the polymer's properties. oup.combohrium.comresearchgate.net The PEG linker in this compound can enhance the solubility of the resulting polymer in various solvents, including water, which is beneficial for applications in printable electronics and biosensors. oup.comoup.com

Research has focused on incorporating phosphonic acid into various conductive polymer backbones, such as polyaniline and poly(3,4-ethylenedioxythiophene) (PEDOT). oup.combohrium.comresearchgate.net The synthesis of these self-doped polymers can be achieved through methods like the Pd-catalyzed phosphonation of a halogenated polymer precursor. researchgate.net This covalent attachment ensures that the dopant is an integral part of the polymer structure, leading to improved durability. oup.comoup.com

Enhancement of Electrical Conductivity and Material Properties

The integration of phosphonic acid groups can significantly influence the electrical conductivity and other material properties of conductive polymers. While early self-doped polyanilines with phosphonic acid moieties exhibited relatively low conductivity, advancements have led to substantial improvements. oup.combohrium.com For instance, a phosphonic acid-functionalized PEDOT derivative, known as Phos-PEDOT, has demonstrated a conductivity of 130 S/cm. oup.combohrium.comresearchgate.net This is several orders of magnitude higher than that of its polyaniline-based counterparts. oup.combohrium.com

The presence of the phosphonic acid group not only facilitates self-doping but can also improve the processability and environmental stability of the polymer. The ability to form salts with long-chain alkylammonium ions, for example, has been shown to enhance the solubility of phosphonic acid-containing polyanilines in organic solvents. oup.combohrium.com The flexible PEG chain in this compound can further contribute to improved processability and may also influence the morphology of the polymer film, which in turn affects its conductive properties.

| Polymer System | Functional Group | Reported Conductivity (S/cm) | Key Feature |

| Poly(2-methoxyaniline-5-phosphonic acid) | Phosphonic Acid | Up to 0.19 | Self-doped polyaniline |

| Phos-PEDOT 2 | Phosphonic Acid | 130 | High conductivity self-doped PEDOT |

| Phosphonic acid functionalized polystyrene composite | Phosphonic Acid | 1.12 x 10⁻² | Synergistic proton conductivity |

| Alkoxy phosphonic acid-functionalized CMPs | Phosphonic Acid | Up to 2.15 x 10⁻² (anhydrous at 130°C) | Multi-environmental proton conduction |

Contributions to Energy Materials Research

The unique properties of this compound also make it a candidate for applications in the burgeoning field of energy materials, particularly in the development of next-generation batteries.

Surface Modification in Solid-State Battery Components

All-solid-state batteries (ASSBs) are a major focus of energy storage research due to their potential for enhanced safety and higher energy densities compared to conventional lithium-ion batteries with liquid electrolytes. rsc.orgoaepublish.com However, a significant challenge in the development of ASSBs is the high interfacial resistance between the solid electrolyte and the electrodes. oaepublish.commdpi.com

Surface modification of battery components is a key strategy to address this issue. oaepublish.comnih.gov The phosphonic acid group of this compound exhibits a strong affinity for metal oxide surfaces, which are common components of battery cathodes. oup.combohrium.com This allows for the formation of a stable, self-assembled monolayer on the electrode surface.

Research in this area is ongoing, with a focus on designing tailored interfacial layers to enhance the stability and efficiency of all-solid-state batteries. The use of molecules like this compound offers a versatile platform for creating such functional interfaces.

Role in Advanced Conjugation and Chemical Biology Methodologies

Bromo-PEG3-phosphonic Acid as a Versatile Chemical Linker

The utility of this compound as a chemical linker stems from its heterobifunctional nature, possessing two distinct reactive moieties: a bromo group and a phosphonic acid group, separated by a polyethylene (B3416737) glycol (PEG) spacer. axispharm.comamerigoscientific.com The bromo group serves as an effective leaving group for nucleophilic substitution reactions, enabling covalent attachment to functional groups like thiols found on biomolecules. axispharm.com Concurrently, the phosphonic acid group provides a handle for attachment to other molecules or for surface modification. axispharm.com The intervening PEG3 (triethylene glycol) chain imparts hydrophilicity, which can improve the solubility and reduce non-specific binding of the resulting conjugate. precisepeg.combiochempeg.com

Design Principles of Multi-functional PEG Linkers

Multi-functional PEG linkers are designed to bridge two or more molecular entities, and their design is guided by several key principles that influence the properties of the final conjugate. youtube.comamericanpharmaceuticalreview.com

Reactivity and Selectivity: The terminal functional groups of the linker must exhibit specific reactivity towards their intended targets. researchgate.net Heterobifunctional linkers, like this compound, are designed for two-step conjugation processes to improve control over the reaction and reduce the formation of undesirable homodimers. youtube.com

Spacer Length and Composition: The length and chemical nature of the spacer, in this case, a PEG chain, are critical. precisepeg.comnih.gov The PEG component enhances water solubility, which is particularly beneficial for hydrophobic molecules, and provides flexibility. precisepeg.comyoutube.com The length of the PEG chain can be systematically varied to optimize the distance between the conjugated molecules, which is crucial for applications like PROTACs where a specific spatial orientation is required for biological activity. rsc.orgjenkemusa.com

Biocompatibility: PEG is well-known for its biocompatibility and ability to reduce the immunogenicity of conjugated molecules. biochempeg.com The hydrophilic nature of PEG linkers can also minimize non-specific interactions and aggregation. youtube.com

Stability: The chemical bonds formed by the linker should be stable under physiological conditions unless designed to be cleavable. americanpharmaceuticalreview.com The ether linkages within the PEG chain are generally stable, while the reactivity of the terminal groups allows for the formation of robust covalent bonds.

Strategies for Enabling Site-Specific Bioconjugation

Achieving site-specific bioconjugation, where a linker is attached to a precise location on a biomolecule, is essential for preserving the biological activity of the target and ensuring the homogeneity of the final product. nih.govacs.org Several strategies leverage the unique functionalities of linkers like this compound.

Exploiting Natural Amino Acid Reactivity: The bromo group of this compound can react with the thiol group of cysteine residues on a protein. axispharm.com While this can lead to non-specific conjugation if multiple cysteines are present, it can be highly specific if the protein has a single, accessible cysteine.

Enzymatic Labeling: Enzymes can be used to introduce a unique functional group at a specific site on a protein, which can then be targeted by a linker. nih.govacs.org For example, a transglutaminase can install an azide-containing linker, which can then be reacted with an alkyne-modified molecule via "click chemistry." nih.gov

Genetic Code Expansion: This powerful technique allows for the incorporation of unnatural amino acids (UAAs) with bioorthogonal functional groups (e.g., azides, alkynes) into a protein's sequence at a specific position. rsc.org These UAAs then serve as handles for highly specific conjugation with a linker containing a complementary reactive group. This approach offers unparalleled control over the conjugation site. rsc.org

Heterobifunctional Crosslinking: In a two-step process, one end of a heterobifunctional linker is first reacted with one molecule. youtube.com After purification, the modified molecule is then reacted with the second molecule via the linker's other functional group. This sequential approach prevents the formation of homodimers and other unwanted byproducts. youtube.com

Applications in Proteolysis Targeting Chimeras (PROTACs) Research

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. jenkemusa.combiochempeg.comthno.org These molecules consist of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. jenkemusa.com this compound and its derivatives are valuable tools in the synthesis of PROTACs. mybiosource.comimmunomart.commedchemexpress.com

Linker Design for E3 Ligase and Target Protein Recruitment

The linker in a PROTAC is not merely a passive spacer; its composition, length, and attachment points are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). precisepeg.com

Linker Length: The length of the linker is a crucial parameter that dictates the distance and relative orientation between the target protein and the E3 ligase. nih.govrsc.org An optimal linker length is necessary to facilitate the favorable protein-protein interactions required for efficient ubiquitination. Researchers often synthesize libraries of PROTACs with varying PEG linker lengths to identify the most potent degrader. nih.govrsc.org

Attachment Points: The points at which the linker is connected to the target-binding ligand and the E3 ligase ligand also significantly impact the geometry of the ternary complex and, consequently, the degradation efficiency. precisepeg.com

Modular Synthesis of PROTAC Constructs

The development of effective PROTACs often requires an empirical approach, involving the synthesis and testing of numerous candidate molecules. A modular or combinatorial approach, where different target ligands, E3 ligase ligands, and linkers can be easily combined, greatly accelerates this process. symeres.comnih.gov

This compound and similar heterobifunctional linkers are well-suited for modular synthesis. mybiosource.com For instance, the phosphonic acid end can be coupled to an E3 ligase ligand, while the bromo end can be used to attach a target-binding moiety, or vice versa. This allows for the rapid assembly of a library of PROTACs with diverse structures. nih.gov "Click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), are often employed in modular PROTAC synthesis due to their high efficiency and orthogonality. nih.gov This involves functionalizing the linker and the ligands with complementary azide (B81097) and alkyne groups.

Enabling Molecular Probes and Biosensors

The unique properties of this compound also make it a valuable component in the construction of molecular probes and biosensors. The phosphonic acid group has a strong affinity for metal oxide surfaces, making it an excellent anchor for immobilizing molecules onto substrates used in biosensors. axispharm.comnih.govrsc.org

For example, a molecular probe designed to detect a specific biomolecule can be synthesized by attaching a recognition element (e.g., an antibody or a small molecule) to the bromo end of this compound. The phosphonic acid end can then be used to covalently attach the probe to a metal oxide surface, such as silicon oxide or indium tin oxide, which are common materials for electronic or optical sensors. nih.govgoogle.com The PEG linker serves to extend the recognition element away from the surface, minimizing steric hindrance and improving its accessibility to the target analyte. axispharm.com Furthermore, the hydrophilic nature of the PEG chain can help to prevent non-specific adsorption of other proteins onto the sensor surface, thereby reducing background noise and improving the sensor's sensitivity and specificity. nih.gov Phosphonic acid derivatives have also been utilized in the development of fluorescent organic nanoparticles for selective imaging applications. acs.org

Chemical Scaffolding for Conjugation to Biomolecules

This compound serves as a versatile chemical scaffold for the covalent attachment of a wide array of biomolecules. The phosphonic acid group acts as a robust anchor to various metal oxide surfaces, while the bromo group provides a reactive handle for subsequent conjugation reactions. nih.gov

The bromo group is an excellent leaving group for nucleophilic substitution reactions. axispharm.comcd-bioparticles.net This allows for the efficient attachment of biomolecules containing nucleophilic functional groups such as amines (-NH2) and thiols (-SH). axispharm.com Primary amines, found at the N-terminus of proteins and in the side chain of lysine (B10760008) residues, are common targets for conjugation due to their accessibility on the protein surface. thermofisher.com The reaction between the bromo group and a primary amine on a biomolecule results in the formation of a stable secondary amine linkage. Similarly, the thiol group of cysteine residues can react with the bromo group to form a stable thioether bond. axispharm.com

The integrated PEG3 linker offers several advantages in bioconjugation. It enhances the water solubility of the entire conjugate, which is often a challenge when working with hydrophobic biomolecules. cd-bioparticles.netacs.org The flexibility of the PEG chain also provides spatial separation between the surface and the attached biomolecule, which can help to minimize steric hindrance and preserve the biological activity of the conjugated molecule. axispharm.com Furthermore, PEG linkers are known to reduce non-specific binding of proteins and other molecules to the surface, leading to more specific and reliable bioassays. axispharm.com

This scaffolding approach has been particularly instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). targetmol.commedchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. targetmol.com this compound and its derivatives can be used as linkers to connect the ligand that binds to the target protein with the ligand that binds to the E3 ligase. targetmol.commedchemexpress.commedchemexpress.com

Strategies for Creating Tailored Reactive Surfaces for Biomolecule Attachment

The immobilization of this compound onto a substrate is the first step in creating a tailored reactive surface for the specific attachment of biomolecules. The phosphonic acid group forms a strong and stable bond with various metal oxide surfaces, such as aluminum oxide, titanium dioxide, and tantalum pentoxide, through the formation of self-assembled monolayers (SAMs). nih.govethz.ch These phosphonate-based SAMs are often more stable in aqueous environments compared to those formed from organosilanes. rsc.org

Once the bromo-terminated surface is prepared, the terminal bromo groups can be converted into a variety of other functional groups, creating a "toolbox" of reactive surfaces. nih.gov This versatility allows for the use of different conjugation chemistries to attach biomolecules. For instance, the bromo group can be substituted with an azide group. nih.gov This azide-terminated surface can then be used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach alkyne-modified biomolecules. nih.gov

Other transformations of the initial bromo-terminated surface include its conversion to:

Alkynes and Alkenes: For participation in various cycloaddition and metathesis reactions. nih.gov

Thiols: Which can be used for disulfide bond formation or reaction with maleimide-functionalized biomolecules. nih.gov

Isothiocyanates: For reaction with primary amines on biomolecules. nih.gov

N-hydroxysuccinimide (NHS) esters: These are highly reactive towards primary amines, forming stable amide bonds. nih.govthermofisher.com

This modular approach allows researchers to first create a stable, functionalized surface and then choose the most appropriate conjugation strategy for their specific biomolecule of interest. nih.govethz.ch This has been demonstrated in the successful attachment of various biomolecules, including carbohydrate derivatives and fluorescently labeled proteins, to these tailored surfaces. nih.gov The ability to control the surface chemistry at the molecular level is crucial for the development of advanced biosensors, biocompatible implants, and platforms for studying cell-surface interactions. nih.govrsc.org

Analytical and Spectroscopic Characterization Techniques for Bromo Peg3 Phosphonic Acid Derivatives and Conjugates

Spectroscopic Methods for Structural Elucidation (e.g., NMR Spectroscopy, IR Spectroscopy)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the primary structural confirmation of Bromo-PEG3-phosphonic acid.

NMR Spectroscopy provides detailed information about the molecular framework.

³¹P NMR: This is a definitive technique for identifying the phosphonic acid moiety. This compound is expected to show a characteristic signal in the ³¹P NMR spectrum, typically in the range of 10 to 30 ppm, confirming the presence of the phosphorus center. researchgate.net For related bis(phosphonic acid)amino-terminated polymers, signals have been observed around 8 ppm. researchgate.net

¹H NMR: The proton NMR spectrum allows for the verification of the entire structure. It would display characteristic signals for the protons in the propyl chain adjacent to the bromine and phosphorus atoms, as well as the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-). Protons on carbons adjacent to the carbonyl group in carboxylic acid derivatives typically resonate around 2.0-3.0 ppm. libretexts.org

¹³C NMR: This technique complements ¹H NMR by providing signals for each unique carbon atom in the molecule, confirming the carbon backbone of the PEG chain and the alkyl bromide terminus.

IR Spectroscopy is used to identify the key functional groups within the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. For phosphonic acids, key vibrations include the P=O stretch, P-O stretch, and vibrations associated with the P-O-H group. uhasselt.be Conjugation and hydrogen bonding can influence the exact frequencies of carbonyl absorptions in derivatives. libretexts.org

Table 1: Expected Spectroscopic Data for this compound

| Technique | Functional Group / Nucleus | Expected Chemical Shift / Frequency Range | Reference |

|---|---|---|---|

| ³¹P NMR | Phosphonic Acid (-PO(OH)₂) | δ ≈ 10–30 ppm | researchgate.net |

| ¹H NMR | PEG Methylene (-CH₂-CH₂-O-) | δ ≈ 3.6 ppm | |

| ¹H NMR | Alkyl Protons (-CH₂-Br, -CH₂-P) | δ ≈ 2.0-3.5 ppm | libretexts.org |

| IR Spectroscopy | P=O Stretch | ~1200-1300 cm⁻¹ | uhasselt.be |

| IR Spectroscopy | P-O-H Bending | ~950-1050 cm⁻¹ | uhasselt.be |

| IR Spectroscopy | C-O-C Ether Stretch | ~1100 cm⁻¹ |

Surface Sensitive Techniques for Characterization of Modified Materials

When this compound is used to modify surfaces, specialized techniques are required to analyze the resulting thin film or monolayer.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for confirming the elemental composition and chemical bonding states on a material's surface. malvernpanalytical.comcnrs.frthermofisher.com It is highly surface-sensitive, with a typical analysis depth of 1-10 nm. cnrs.frphi.com For a surface modified with this compound, XPS is used to verify the covalent attachment and integrity of the monolayer. sci-hub.se

The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of emitted photoelectrons. malvernpanalytical.comphi.com High-resolution scans of specific elements (C, O, P, Br, and substrate elements) provide information on their chemical environment. For instance, the binding energy of the P 2p peak confirms the presence of the phosphonate (B1237965) group, and its chemical shift can differentiate between various bonding configurations (e.g., monodentate, bidentate, tridentate) with the metal oxide surface. nih.govprinceton.edu The presence of a Br 3d signal would confirm the integrity of the bromo-terminus, which is crucial for subsequent conjugation reactions. The attenuation of substrate signals (e.g., Si 2p, Al 2p, Ti 2p) after modification provides evidence of a uniform overlayer. acs.org

Table 2: Representative XPS Binding Energies for Phosphonic Acid Monolayers

| Element (Orbital) | Typical Binding Energy (eV) | Information Gained | Reference |

|---|---|---|---|

| P 2p | ~133-134 eV | Confirms presence of phosphonate headgroup | nih.gov |

| C 1s | ~285.0 eV (Aliphatic), ~286.5 eV (C-O) | Confirms PEG and alkyl chain presence | acs.orgresearchgate.net |

| O 1s | ~531-533 eV | Indicates P-O-Substrate and C-O-C bonds | acs.org |

| Br 3d | ~70-71 eV | Confirms presence of the bromo-terminus |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional images of a surface at the nanoscale. mdpi.comuni-tuebingen.de Unlike electron microscopy, AFM can operate in air or liquid, making it ideal for studying organic layers under various conditions. nih.gov For surfaces modified with this compound, AFM is used to visualize the morphology of the self-assembled monolayer (SAM). scientific.netacs.org

In tapping mode, the AFM tip oscillates above the surface, and changes in oscillation amplitude are used to map the topography. This can reveal whether the molecules form a complete, uniform monolayer or aggregate into islands. scientific.net The height of these features can be measured with sub-nanometer precision, which can be compared to the theoretical length of the this compound molecule to confirm monolayer formation. scientific.net Furthermore, AFM can be used in nanoindentation mode to probe the mechanical properties, such as stiffness and adhesion, of the functionalized surface. mdpi.combioisi.pt

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. horiba.comhoriba.com This change, quantified by the parameters Psi (Ψ) and Delta (Δ), is highly sensitive to the thickness and optical constants (refractive index and extinction coefficient) of thin films, even down to the sub-nanometer level. jawoollam.combruker.com

For surfaces functionalized with this compound, ellipsometry is a primary method for accurately determining the average thickness of the organic layer. sci-hub.seethz.ch By fitting the experimental Ψ and Δ data to an optical model that includes the substrate (e.g., silicon with a native oxide layer) and the organic film, the thickness of the SAM can be precisely calculated. uni-tuebingen.demdpi.com A measured thickness that corresponds to the extended length of the this compound molecule is strong evidence for the formation of a well-ordered, upright monolayer. The technique is also valuable for monitoring the stability of the film over time or upon exposure to different environments. sci-hub.se

Atomic Force Microscopy (AFM) for Surface Topography and Interactions

Chromatographic and Mass Spectrometric Approaches for Purity and Molecular Weight Distribution

The purity of the this compound precursor and the molecular weight characteristics of its conjugates are critical parameters that are typically assessed by a combination of chromatography and mass spectrometry.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. To assess the purity of this compound, a reverse-phase HPLC method is often employed. The sample is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The high polarity of the phosphonic acid group can sometimes lead to poor retention; in such cases, ion-pair chromatography, where a reagent is added to the mobile phase to form a neutral complex with the analyte, can significantly improve separation. The purity is determined by the relative area of the main peak in the chromatogram.

Mass Spectrometry (MS) is used to measure the mass-to-charge ratio of ions, allowing for precise molecular weight determination. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to analyze the this compound precursor to confirm its molecular weight and identify any impurities. researchgate.net When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities or degradation products seen in the chromatogram. google.com

For larger conjugates of this compound, such as those attached to polymers or proteins, Gel Permeation Chromatography (GPC) , also known as Size-Exclusion Chromatography (SEC), is used to determine the molecular weight distribution (polydispersity) of the final product. acs.org

Future Research Trajectories and Interdisciplinary Outlook

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The growing interest in Bromo-PEG3-phosphonic acid and its derivatives necessitates the development of more efficient, scalable, and environmentally benign synthetic routes. Current syntheses often rely on traditional methods like the Michaelis-Arbuzov reaction, which, while effective, can require high temperatures and an excess of reagents. unive.it Future research will likely focus on "green chemistry" approaches to mitigate these issues. rsc.orgbio-conferences.org

Key areas of exploration include:

Catalyst-Free and Solvent-Free Reactions: Investigating reactions that can proceed without the need for potentially toxic metal catalysts or large volumes of organic solvents is a primary goal. rsc.org Ultrasound-assisted and microwave-promoted syntheses are promising alternatives that can reduce reaction times and energy consumption. rsc.org

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis offers significant advantages in terms of scalability, safety, and process control. A flow-based synthesis of this compound would enable on-demand production and easier purification.

Alternative Phosphonating Reagents: Exploring milder and more selective phosphonating agents could provide pathways that are more tolerant of other functional groups and reduce the generation of hazardous waste.

Sustainable improvements in the synthesis of related compounds, such as ω-bromoalkylphosphonates, have already been demonstrated, paving the way for the development of greener methods for this compound. unive.it

Development of Advanced Multi-Arm and Branched Bromo-PEG-Phosphonic Acid Architectures

While linear this compound is a valuable tool, the development of more complex, non-linear architectures stands to significantly enhance its properties and applications. Branched, multi-arm, and Y-shaped PEG structures offer a higher density of functional groups and unique three-dimensional conformations. acs.orgnews-medical.netsigmaaldrich.com

Future research in this area will likely involve:

Synthesis of Multi-Arm Cores: Developing central branching units to which multiple bromo-PEG-phosphonic acid arms can be attached. This could involve using polyol initiators or other multifunctional molecules as the core of the star-shaped polymer. acs.org

Controlled Polymerization Techniques: Employing controlled polymerization methods to synthesize well-defined branched structures with low polydispersity, ensuring batch-to-batch consistency.

"Grafting-To" and "Grafting-From" Approaches: Utilizing different strategies to attach the Bromo-PEG-phosphonic acid arms to a central scaffold. The "grafting-to" method involves attaching pre-synthesized arms, while the "grafting-from" approach grows the polymer chains directly from the core.

The resulting multi-arm and branched architectures are expected to exhibit enhanced properties compared to their linear counterparts. For instance, branched PEG coatings on nanoparticles have been shown to improve stability and increase circulation time in biological systems. nih.gov These advanced architectures could lead to more effective drug delivery vehicles and more robust surface modifications. frontiersin.org

Expanding the Scope of Surface Functionalization Applications in Emerging Technologies

The phosphonic acid group of this compound provides a strong anchor to a wide variety of metal oxide surfaces, making it an ideal candidate for surface functionalization. axispharm.comcuni.cz The terminal bromo group then serves as a versatile handle for the subsequent attachment of other molecules. axispharm.com This dual functionality opens up a vast range of possibilities in materials science and nanotechnology.

Future applications in this domain include:

Advanced Biosensors: Creating highly specific and sensitive biosensors by immobilizing biomolecules, such as DNA or proteins, onto surfaces modified with this compound. The PEG linker helps to minimize non-specific binding, improving the signal-to-noise ratio. nih.gov

Smart Nanoparticles for Drug Delivery: Functionalizing nanoparticles with this compound to create targeted drug delivery systems. axispharm.comxcessbio.com The phosphonic acid group ensures stable attachment to the nanoparticle core, while the bromo group can be used to conjugate targeting ligands or therapeutic agents. axispharm.com

Improved Medical Implants: Modifying the surfaces of titanium implants with self-assembled monolayers (SAMs) of this compound to enhance biocompatibility and promote tissue integration. The bromo group can be further functionalized with bioactive peptides or growth factors.

Catalysis: Anchoring catalysts to nanoparticle surfaces for enhanced reactivity and easier recovery. For example, phosphonate-functionalized nanoparticles have been used to support copper catalysts for chemical reactions. rsc.org

The ability to form dense, well-ordered self-assembled monolayers is a key advantage of phosphonic acids for these applications. nih.govethz.ch

Innovations in Chemical Biology Utilizing this compound as a Core Building Block

In the realm of chemical biology, this compound and its derivatives are emerging as critical tools for probing and manipulating biological systems. creative-biolabs.com Its most prominent application to date is in the field of targeted protein degradation.

Future research directions in chemical biology include:

Development of Novel PROTACs: this compound serves as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). targetmol.commedchemexpress.commedchemexpress.com These molecules recruit specific proteins to the cellular machinery for degradation. Future work will involve designing and synthesizing new PROTACs with this linker to target a wider range of disease-causing proteins.

Bioconjugation and Labeling: The bromo group can be used to attach fluorescent dyes, affinity tags, or other probes to biomolecules that have been immobilized on a surface via the phosphonic acid group. This allows for the study of protein-protein interactions and other biological processes at interfaces.

Creation of Bio-Interfaces: Engineering surfaces that can control cell behavior, such as adhesion and differentiation, by presenting specific biological signals. This compound can be used to create patterns of these signals on a surface. nih.gov

The hydrophilic and flexible PEG chain is crucial in these applications, as it helps to maintain the solubility and bioactivity of the conjugated molecules. broadpharm.com

Theoretical and Computational Investigations of Compound Interactions and Assembly

To fully unlock the potential of this compound, a deeper understanding of its molecular-level behavior is required. Theoretical and computational studies can provide invaluable insights into how this molecule interacts with surfaces and other molecules, guiding the rational design of new materials and systems.

Key areas for computational investigation include:

Modeling of Self-Assembled Monolayers (SAMs): Using density functional theory (DFT) and molecular dynamics (MD) simulations to study the formation, stability, and structure of this compound SAMs on various metal oxide surfaces like aluminum oxide and titanium dioxide. acs.orgnih.govuantwerpen.be These models can predict the preferred binding modes (monodentate, bidentate, or tridentate) of the phosphonic acid group. acs.org

Interaction with Solvents and Biomolecules: Modeling the behavior of this compound in different solvent environments and its interactions with biomolecules like proteins. This can help in optimizing conditions for bioconjugation and predicting the biocompatibility of modified surfaces. osti.gov

PROTAC Structure-Activity Relationships: Using computational docking and molecular dynamics to understand how the length and composition of the PEG linker in PROTACs affect their binding affinity and degradation efficiency.

These computational approaches, when combined with experimental data, will accelerate the development of new applications for this compound by providing a predictive framework for its behavior.

Q & A

Q. What are the key structural features of Bromo-PEG3-phosphonic acid, and how do they influence its reactivity in organic synthesis?

this compound consists of a phosphonic acid group (-PO(OH)₂), a triethylene glycol (PEG3) spacer, and a terminal bromine atom. The phosphonic acid group enables strong coordination with metal ions or surfaces, while the PEG spacer enhances solubility in aqueous and organic solvents. The bromine atom serves as a reactive handle for nucleophilic substitution (e.g., coupling with amines or thiols). This structure makes it suitable for bioconjugation, surface functionalization, and nanomaterials synthesis .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies PEG spacer protons (δ 3.5–3.7 ppm) and the bromoethyl group (δ 3.4–3.6 ppm).

- ³¹P NMR confirms the phosphonic acid group (δ 10–20 ppm).

Q. What are the solubility properties of this compound, and how do they affect experimental design?

The compound exhibits amphiphilic behavior due to its PEG spacer and phosphonic acid group. It is soluble in polar solvents (water, methanol, DMF) but less so in nonpolar solvents (hexane). For reactions requiring hydrophobic environments, phase-transfer catalysts or mixed solvents (e.g., water/THF) are recommended .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?

- Route Selection: Use the McKenna procedure (bromotrimethylsilane dealkylation followed by methanolysis) to convert phosphonate esters to phosphonic acids efficiently .

- Purification: Employ ion-exchange chromatography to isolate the phosphonic acid from unreacted intermediates.

- Reaction Monitoring: Track progress via TLC (silica gel, eluent: MeOH/CH₂Cl₂ 1:4) or ³¹P NMR to detect ester-to-acid conversion .

Q. How can conflicting data from characterization techniques (e.g., NMR vs. elemental analysis) be resolved during quality assessment?

- Cross-Validation: Compare NMR integration ratios with theoretical proton counts. Discrepancies may indicate residual solvents or incomplete purification.

- Supplementary Techniques: Use X-ray crystallography (if crystalline) or MALDI-TOF MS to resolve ambiguities in molecular weight .

- Batch Analysis: Repeat synthesis and characterization to rule out experimental variability .

Q. What strategies are effective for incorporating this compound into drug delivery systems, such as lipid nanoparticles (LNPs) or polymer conjugates?

- Surface Functionalization: React the bromo group with thiolated targeting ligands (e.g., peptides) via thiol-alkylation to create ligand-decorated nanoparticles .

- Coordination Chemistry: Use the phosphonic acid group to anchor the compound to metal oxide nanoparticles (e.g., Fe₃O₄) for magnetic targeting .

- Stability Testing: Assess hydrolytic stability in physiological buffers (pH 7.4, 37°C) to ensure intact functionality during delivery .

Q. What are the common pitfalls in designing experiments involving this compound, and how can they be mitigated?

- Hydrolysis of the Bromo Group: Avoid prolonged exposure to aqueous basic conditions; use anhydrous solvents for coupling reactions.

- Phosphonic Acid Oxidation: Store the compound under inert atmosphere (N₂/Ar) at -20°C to prevent degradation .

- Non-Specific Binding: Pre-block surfaces (e.g., with BSA) when using the compound for biointerface studies .

Methodological Frameworks for Research Design

Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) be adapted for studies using this compound?

- Population: Target molecules or surfaces (e.g., nanoparticles, proteins).

- Intervention: Functionalization with this compound.

- Comparison: Unmodified counterparts or alternative linkers (e.g., PEG-maleimide).

- Outcome: Enhanced stability, targeting efficiency, or catalytic activity .

Q. What ethical considerations apply when using this compound in biomedical research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.